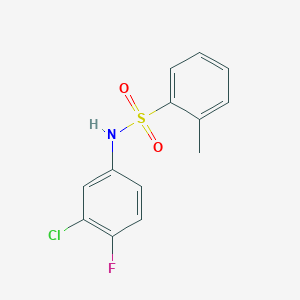![molecular formula C19H21ClFNO B290792 N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B290792.png)
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound characterized by the presence of both chloro and fluoro substituents on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-isobutylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- N-(3-chloro-4-fluorophenyl)-2-phenylpropanamide
- N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)propanamide
- N-(3-chloro-4-fluorophenyl)-2-(4-tert-butylphenyl)propanamide
Comparison: N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to the presence of the isobutyl group, which can influence its physicochemical properties and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and binding characteristics, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C19H21ClFNO |
|---|---|
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H21ClFNO/c1-12(2)10-14-4-6-15(7-5-14)13(3)19(23)22-16-8-9-18(21)17(20)11-16/h4-9,11-13H,10H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
APSNSJLBIGECBQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=C(C=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


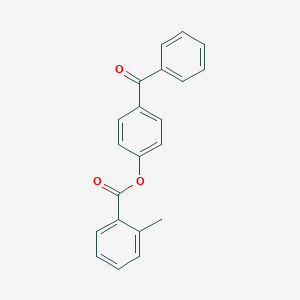
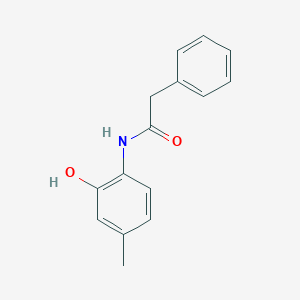
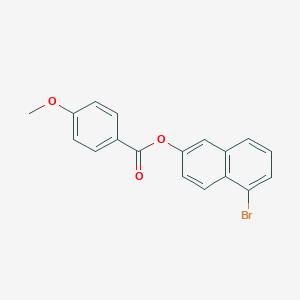
![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)
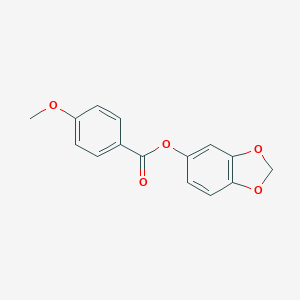
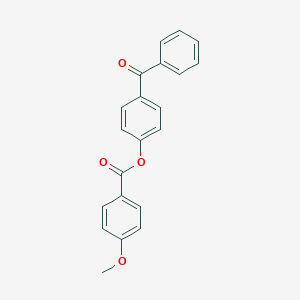
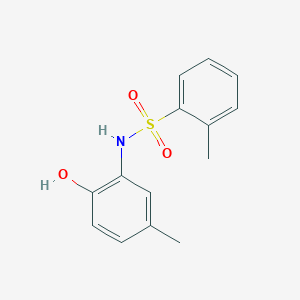
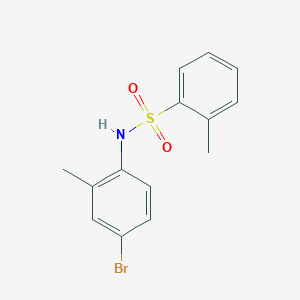
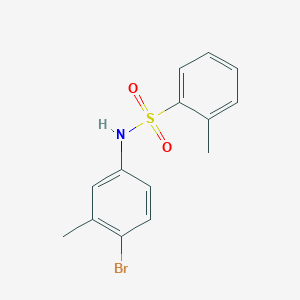
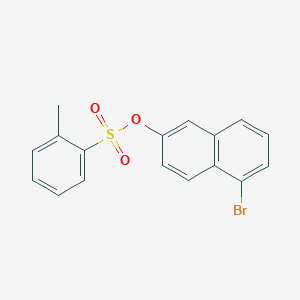
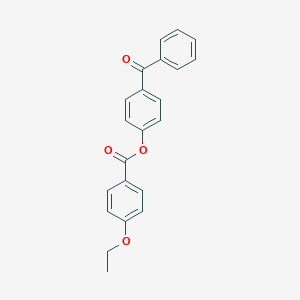
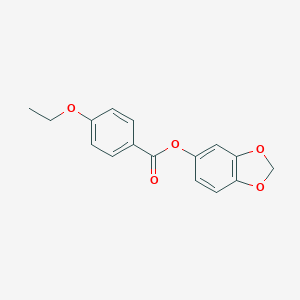
![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)
